

# Unraveling the Crystalline Architecture of Rubidium Hydrogen Carbonate: A Technical Guide

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## Compound of Interest

Compound Name: *Rubidium hydrogen carbonate*

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This technical guide provides an in-depth analysis of the crystal structure of **rubidium hydrogen carbonate** ( $\text{RbHCO}_3$ ), a compound of interest in materials science and crystal engineering. This document, intended for researchers, scientists, and professionals in drug development, details the crystallographic parameters of its two known polymorphs, outlines the experimental procedures for their characterization, and presents a visual representation of the phase transition.

## Introduction

**Rubidium hydrogen carbonate** is known to exist in two distinct crystalline forms: a high-temperature (HT) monoclinic phase and a low-temperature (LT) triclinic phase.<sup>[1][2][3][4][5]</sup> A reversible order-disorder phase transition occurs at approximately 245 K (-28 °C).<sup>[1][2][3][4][5]</sup> This transition is characterized by a change in the ordering of the hydrogen atoms within the dimeric bicarbonate units, leading to a reduction in crystal symmetry upon cooling.<sup>[1][2][4]</sup> The fundamental building blocks of both structures are pairs of hydrogen carbonate anions,  $([\text{HCO}_3]_2)^{2-}$ , linked by strong hydrogen bonds, which are further connected into a three-dimensional network by rubidium cations ( $\text{Rb}^+$ ).<sup>[1][2][4]</sup>

## Crystallographic Data

The crystallographic data for both the high-temperature and low-temperature modifications of **rubidium hydrogen carbonate** have been determined by single-crystal X-ray diffraction. The quantitative parameters are summarized in the tables below for clear comparison.

## High-Temperature (HT) Phase

The high-temperature phase of **rubidium hydrogen carbonate** adopts a monoclinic crystal system with the space group C2/m.<sup>[1]</sup> A key feature of this phase is the disordered nature of the hydrogen atom within the hydrogen bonds connecting the bicarbonate anions.<sup>[1][2][4]</sup>

Parameter	Value
Crystal System	Monoclinic
Space Group	C2/m
a (Å)	15.195 (1)
b (Å)	5.640 (1)
c (Å)	3.734 (1)
$\alpha$ (°)	90
$\beta$ (°)	104.86 (1)
$\gamma$ (°)	90
Volume (Å <sup>3</sup> )	309.28
Z	4
Temperature (K)	270

Table 1: Crystallographic data for the high-temperature phase of **Rubidium Hydrogen Carbonate**.

## Low-Temperature (LT) Phase

Upon cooling below 245 K, **rubidium hydrogen carbonate** undergoes a phase transition to a triclinic crystal system with the space group C-1.<sup>[1][2][4]</sup> This transition is driven by the ordering of the hydrogen atoms within the bicarbonate dimers.<sup>[1][2][4]</sup>

Parameter	Value
Crystal System	Triclinic
Space Group	C-1
a (Å)	15.123 (1)
b (Å)	5.632 (1)
c (Å)	3.719 (1)
α (°)	89.343 (4)
β (°)	104.78 (1)
γ (°)	92.748 (9)
Volume (Å³)	305.81
Z	4
Temperature (K)	100

Table 2: Crystallographic data for the low-temperature phase of **Rubidium Hydrogen Carbonate**.

## Experimental Protocols

### Synthesis and Crystallization

Large single crystals of **rubidium hydrogen carbonate** were grown from an aqueous solution. [1] Commercial rubidium carbonate ( $\text{Rb}_2\text{CO}_3$ ), which was identified as the sesquihydrate by powder X-ray diffraction, was dissolved in a minimal amount of water.[1] The solution was then allowed to evaporate at approximately 295 K overnight, leading to the formation of sizable crystals suitable for single-crystal X-ray diffraction analysis.[1]

## Single-Crystal X-ray Diffraction

The determination of the crystal structures was performed using single-crystal X-ray diffraction. [1][6][7] A suitable crystal was selected and mounted on a diffractometer.[6] For the high-

temperature phase, data was collected at 270 K.[1] To analyze the low-temperature phase, the crystal was abruptly cooled to 100 K, well below the phase transition temperature of 245 K.[1]

A Bruker KAPPA APEXII CCD diffractometer with an X-ray tube radiation source was utilized for data collection.[1] The data collection strategy involved  $\omega$ - and  $\varphi$ -scans to cover a significant portion of the reciprocal space.[1] The collected diffraction data for the high-temperature modification was processed using the SAINT and SADABS software packages.[1] The crystal structures were then solved and refined to yield the final atomic coordinates and crystallographic parameters.

## Phase Transition and Symmetry Reduction

The phase transition in **rubidium hydrogen carbonate** is a classic example of an order-disorder transition. The relationship between the high-temperature and low-temperature phases, highlighting the change in crystal system and space group, is depicted in the diagram below.

Figure 1: Phase transition diagram for RbHCO<sub>3</sub>.

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